



Application Notes and Protocols for In Vivo Studies with CC-292

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-292, also known as spebrutinib, is a potent and highly selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, activation, proliferation, and survival.[1][3][5] By irreversibly binding to cysteine 481 in the BTK active site, CC-292 effectively blocks its kinase activity, leading to the inhibition of B-cell-mediated signaling.[3][6] This mechanism of action makes CC-292 a valuable tool for investigating the role of BTK in various physiological and pathological processes, and a promising therapeutic candidate for B-cell malignancies and autoimmune diseases.[1][4]

These application notes provide detailed protocols for the preparation and administration of CC-292 for in vivo studies, along with relevant quantitative data and visualizations to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data for CC-292, facilitating easy comparison and reference for experimental planning.

Table 1: In Vitro Potency of CC-292



Parameter	Value	Cell Line/System	Reference
IC50 (BTK)	0.5 nM	Biochemical Assay	[2]
EC50 (B cell proliferation)	3 nM	Human primary B cells	[5]
EC50 (BTK autophosphorylation)	58 nM	Ramos cells	[5]

Table 2: Pharmacokinetic Parameters of CC-292

Species	Dose	Route	Key Parameters	Reference
Rat	3, 30, 100 mg/kg	Oral	Bioavailability: 57%	[7][8]
Monkey	-	-	Bioavailability:	[7]
Human	2 mg/kg	Oral	Tmax: 0.34 - 2 hours	[7][9]
Human	100-300 mg	Oral	More than dose- proportional increase in exposure	[10]

Table 3: In Vivo Pharmacodynamic and Efficacy Data

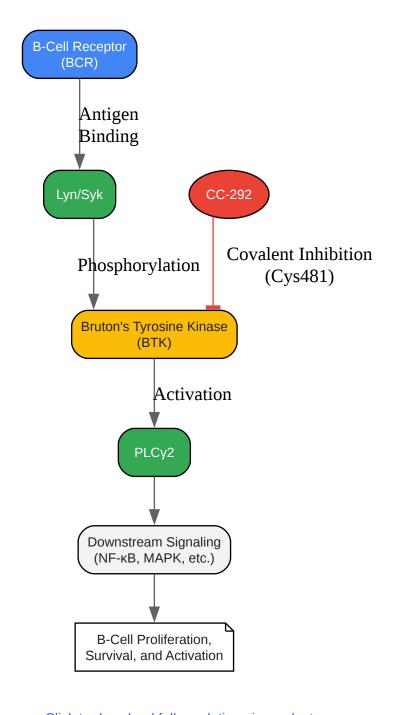


Animal Model	Treatment	Key Findings	Reference
Collagen-Induced Arthritis (Mouse)	10 mg/kg, oral	Sustained protection from clinical signs of arthritis.	[5]
Mouse	50 mg/kg, oral	Complete BTK occupancy in spleen. 50% BTK recovery in 24-48 hours.	[5]
Human Volunteers	2 mg/kg, single oral dose	Consistent engagement of all circulating BTK protein.	[1][5]

Signaling Pathway

CC-292 targets BTK within the B-cell receptor signaling pathway. The following diagram illustrates the mechanism of action.





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Caption: CC-292 covalently inhibits BTK, blocking downstream signaling essential for B-cell function.

Experimental Protocols

Protocol 1: Preparation of CC-292 Formulation for Oral Gavage in Mice







This protocol describes the preparation of a CC-292 suspension for oral administration in mice.

Materials:

- CC-292 powder
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- Sterile water
- Mortar and pestle or homogenizer
- Stir plate and magnetic stir bar
- Calibrated balance
- Spatula
- Sterile conical tubes (15 mL or 50 mL)

Procedure:

- Calculate the required amount of CC-292 and vehicle. For example, to prepare a 10 mg/mL stock solution for a 10 mg/kg dose in a 25g mouse (assuming a dosing volume of 0.1 mL), you would need to dose 0.25 mg per mouse. For a batch to dose 10 mice with some overage, prepare 5 mL of a 2.5 mg/mL suspension.
- Weigh the required amount of CC-292 powder using a calibrated balance.
- Prepare the 0.5% methylcellulose vehicle. Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat gently while stirring to aid dissolution, then allow to cool to room temperature.
- Triturate the CC-292 powder. Place the weighed CC-292 powder in a mortar. Add a small
 volume of the methylcellulose vehicle and triturate with the pestle to form a smooth paste.
 This step is crucial for preventing clumping.



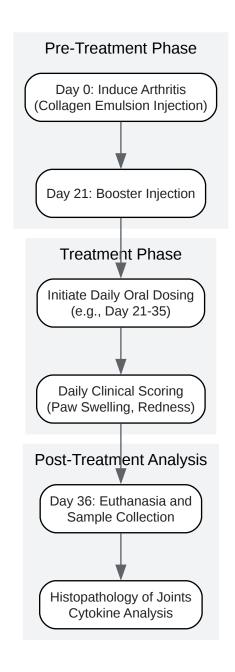
- Prepare the suspension. Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
- Ensure homogeneity. Transfer the suspension to a sterile conical tube containing a magnetic stir bar. Place the tube on a stir plate and stir for at least 30 minutes to ensure a uniform suspension.
- Store the formulation. Store the prepared suspension at 4°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines a typical in vivo efficacy study of CC-292 in a CIA mouse model.

Experimental Workflow:





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Caption: Workflow for evaluating CC-292 efficacy in a mouse model of collagen-induced arthritis.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen



- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- CC-292 formulation (prepared as in Protocol 1)
- Vehicle control (0.5% methylcellulose)
- Syringes and needles for immunization and oral gavage
- Calipers for measuring paw thickness

Procedure:

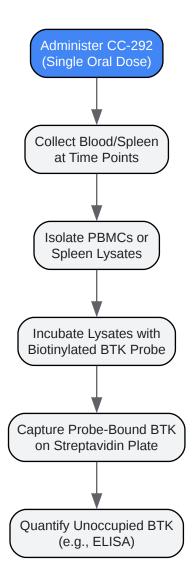
- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Induction of Arthritis (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 μ L of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 μ L of the emulsion.
- Treatment Initiation: Begin oral administration of CC-292 (e.g., 10 mg/kg) or vehicle control
 on the day of the booster injection (Day 21) and continue daily for a specified period (e.g., 14
 days).
- Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for inflammation, swelling, and redness. The maximum score per mouse is 16.
 Measure paw thickness using calipers every other day.
- Termination and Sample Collection (e.g., Day 36): At the end of the study, euthanize the mice. Collect blood for serum cytokine analysis and paws for histopathological examination.
- Data Analysis: Compare the arthritis scores, paw thickness, and histopathology results between the CC-292-treated and vehicle-treated groups.



Protocol 3: Pharmacodynamic Assessment of BTK Occupancy

This protocol describes the measurement of BTK occupancy in peripheral blood mononuclear cells (PBMCs) or spleen cells following CC-292 administration.

Workflow for BTK Occupancy Assay:



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Caption: Experimental workflow for determining BTK occupancy after CC-292 administration.

Materials:



- Mice treated with CC-292
- Blood collection tubes (e.g., with heparin) or instruments for spleen harvesting
- Ficoll-Paque for PBMC isolation
- Lysis buffer
- Biotinylated irreversible BTK probe (e.g., a probe that also binds to Cys481)
- Streptavidin-coated plates
- Antibodies for ELISA detection of BTK
- Plate reader

Procedure:

- Dosing and Sample Collection: Administer a single oral dose of CC-292 to mice (e.g., 50 mg/kg). At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), collect blood via cardiac puncture or harvest spleens.
- Cell Isolation and Lysis: Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or prepare single-cell suspensions from spleens. Lyse the cells to obtain protein extracts.
- Probe Labeling: Incubate the cell lysates with a saturating concentration of a biotinylated irreversible BTK probe. This probe will bind to any BTK that has not been occupied by CC-292.
- Capture and Detection: Transfer the lysates to a streptavidin-coated plate to capture the biotinylated probe-BTK complexes.
- Quantification: Wash the plate and then quantify the amount of captured BTK using a specific anti-BTK antibody in an ELISA format.
- Calculate Occupancy: The amount of unoccupied BTK is determined by the signal from the ELISA. BTK occupancy by CC-292 is calculated as: % Occupancy = (1 (Signal from treated



sample / Signal from vehicle control)) * 100

Conclusion

CC-292 is a valuable research tool for studying BTK signaling in various in vivo models. The protocols provided here offer a framework for preparing and evaluating the in vivo activity of CC-292. Researchers should adapt these protocols to their specific experimental needs and animal models, ensuring compliance with all relevant animal welfare regulations. The quantitative data and pathway diagrams serve as a useful reference for designing robust and informative in vivo studies.

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